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Abstract
Elesclomol sodium (formerly STA-4783) is a first-in-class investigational anti-cancer agent

that has garnered significant interest due to its unique mechanism of action. This technical

guide provides an in-depth overview of the discovery, historical development, and evolving

understanding of elesclomol's biological activities. It details the pivotal role of copper in its

cytotoxicity, the induction of overwhelming oxidative stress, and the recently elucidated

mechanism of cuproptosis. This document summarizes key preclinical and clinical findings,

presenting quantitative data in a structured format and outlining the experimental protocols that

have been instrumental in characterizing this compound. Furthermore, signaling pathways and

experimental workflows are visualized through detailed diagrams to facilitate a comprehensive

understanding of elesclomol's complex pharmacology.

Discovery and Early History
Elesclomol was first synthesized at Shionogi BioResearch in Lexington, Massachusetts.[1] Its

potent pro-apoptotic activity against cancer cells was discovered through phenotypic screening.

[2] The compound, codenamed STA-4783, was later developed by Synta Pharmaceuticals in

collaboration with GlaxoSmithKline as a potential chemotherapy adjuvant.[1] Elesclomol

received both fast track and orphan drug status from the U.S. Food and Drug Administration for

the treatment of metastatic melanoma.[1]
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Chemical Synthesis
The synthesis of elesclomol, N′1,N′3-dimethyl-N′1,N′3-

bis(phenylcarbonothioyl)propanedihydrazide, has been described in the scientific literature. A

key synthetic pathway involves the reaction of arylhydrazine with dialkyl malonate to form a

malonyl hydrazide intermediate. This intermediate is then acylated and undergoes cyclization,

followed by thiolation and hydrolysis to yield the final product.

Mechanism of Action: From Oxidative Stress to
Cuproptosis
Elesclomol's primary mechanism of action is the induction of programmed cell death in cancer

cells through the generation of excessive oxidative stress.[2][3] This process is critically

dependent on the presence of redox-active metal ions, particularly copper.[1]

Copper Ionophore Activity and ROS Production
Elesclomol is a potent copper ionophore, binding to extracellular Cu(II) to form a lipophilic

complex that readily crosses cellular membranes.[3][4] Once inside the cell, particularly within

the mitochondria, the elesclomol-Cu(II) complex undergoes reduction to Cu(I), a reaction

catalyzed by the mitochondrial reductase ferredoxin 1 (FDX1).[5][6] This redox cycling of

copper generates a surge of reactive oxygen species (ROS), leading to overwhelming oxidative

stress that cancer cells, already operating at a higher basal level of oxidative stress, cannot

overcome.[2][3] This ultimately triggers the mitochondrial pathway of apoptosis.[3] The potency

of elesclomol is significantly higher when complexed with copper; the Cu(II) complex is 34

times more potent than the Ni(II) complex and 1040 times more potent than the Pt(II) complex.

[1]

Cuproptosis: A Novel Cell Death Pathway
More recent research has revealed that elesclomol can also induce a novel form of copper-

dependent cell death termed "cuproptosis".[6][7] This process is distinct from apoptosis and is

initiated by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA)

cycle.[6][7] This leads to the aggregation of these proteins and the destabilization of iron-sulfur

cluster proteins, resulting in proteotoxic stress and cell death.[6][7] FDX1 plays a crucial role in
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this pathway by reducing the elesclomol-transported copper, making it available to induce this

toxic cascade.[5][6]

Preclinical Studies
Preclinical investigations have demonstrated the broad-spectrum anti-cancer activity of

elesclomol.

In Vitro Activity
Elesclomol has shown potent cytotoxic effects against a wide range of cancer cell lines. The

table below summarizes the IC50 values for elesclomol in several cancer cell lines.

Cell Line Cancer Type IC50 (nM) Reference

SK-MEL-5 Melanoma 110 [8]

MCF-7 Breast Cancer 24 [8]

HL-60
Promyelocytic

Leukemia
9 [8]

MES-SA/Dx5 Uterine Sarcoma 50 [4]

In Vivo Xenograft Models
Elesclomol has demonstrated significant anti-tumor activity in various human tumor xenograft

models, often in combination with other chemotherapeutic agents like paclitaxel.[2]

Clinical Development and Trials
Elesclomol has undergone several clinical trials, primarily in patients with metastatic

melanoma.

Phase I and II Trials
Early phase clinical trials established the safety profile of elesclomol and showed promising

efficacy signals. A Phase I trial of elesclomol in combination with paclitaxel in patients with

refractory solid tumors found the combination to be well-tolerated.[2] A subsequent randomized
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Phase II study in patients with metastatic melanoma demonstrated that the combination of

elesclomol and paclitaxel significantly increased progression-free survival (PFS) compared to

paclitaxel alone.[1] In this Phase IIb trial involving 81 patients, the combination therapy doubled

the median time to disease progression.[3]

The SYMMETRY Phase III Trial
The promising results from the Phase II trial led to the initiation of the larger SYMMETRY

Phase III trial, which enrolled 651 chemotherapy-naive patients with advanced melanoma.[9]

[10] However, the study was halted in February 2009 due to safety concerns arising from an

interim analysis that showed an imbalance in deaths favoring the paclitaxel-alone arm.[3]

The final results of the SYMMETRY trial, published in 2013, showed that the addition of

elesclomol to paclitaxel did not significantly improve PFS in the overall patient population

(hazard ratio, 0.89; P = .23).[9][10] A key finding from a prospectively defined subgroup

analysis was that patients with normal baseline lactate dehydrogenase (LDH) levels did

experience a statistically significant improvement in median PFS with the combination therapy.

[9][10] Conversely, patients with high LDH levels, which is often indicative of a greater reliance

on glycolysis and a more hypoxic tumor microenvironment, did not benefit and may have had

worse outcomes.[9][10]
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Clinical
Trial

Phase
Number of
Patients

Treatment
Arms

Key
Findings

Reference

Phase IIb II 81

Elesclomol +

Paclitaxel vs.

Paclitaxel

alone

Doubled

median

progression-

free survival

in the

combination

arm

(p=0.035).

[3]

SYMMETRY III 651

Elesclomol +

Paclitaxel vs.

Paclitaxel

alone

Did not meet

the primary

endpoint of

improved

PFS (HR

0.89, p=0.23).

Significant

improvement

in PFS in

patients with

normal

baseline

LDH.

Imbalance in

deaths in

high LDH

subgroup.

[9][10]

Experimental Protocols
Measurement of Reactive Oxygen Species (ROS)
Cellular ROS levels can be quantified using probes such as carboxy-H2DCFDA.

Cell Preparation: Harvest and wash cells with a suitable buffer (e.g., HBSS/Ca/Mg).
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Labeling: Incubate cells with 25 µmol/L carboxy-H2DCFDA probe for 30 minutes at 37°C in

the dark.

Washing: Wash the cells three times with warm buffer to remove excess probe.

Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer with

excitation at 495 nm and emission at 529 nm.[2]

Apoptosis Assay
Apoptosis can be assessed by flow cytometry using Annexin V and propidium iodide (PI)

staining.

Cell Treatment: Treat cells with elesclomol for the desired time.

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin

V and PI.

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be

Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both

stains.[2]

Gene Expression Analysis (Affymetrix GeneChip)
Cell Treatment and RNA Extraction: Treat cells (e.g., Hs294T melanoma cells) with

elesclomol or a vehicle control (DMSO) for a specified duration (e.g., 6 hours). Extract total

RNA using a standard method.

Sample Preparation and Hybridization: Synthesize biotin-labeled cRNA from the extracted

RNA. Hybridize the labeled cRNA to an Affymetrix GeneChip array (e.g., Human Genome

U133 Plus 2.0 Array).

Scanning and Data Acquisition: Wash and stain the arrays, then scan them using a

GeneChip scanner.
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Data Analysis: Import the raw data into analysis software. Filter the data based on fold-

change, signal intensity, and statistical significance to identify differentially expressed genes.

[2]

Visualizing the Science: Diagrams and Workflows
Signaling Pathway of Elesclomol-Induced Oxidative
Stress and Apoptosis
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Caption: Elesclomol chelates extracellular copper and transports it into the cell, leading to ROS

production and apoptosis.

Experimental Workflow for In Vitro Analysis of
Elesclomol
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Caption: A typical workflow for the in vitro characterization of elesclomol's effects on cancer

cells.

The Role of FDX1 in Elesclomol-Induced Cuproptosis
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Caption: FDX1-mediated reduction of elesclomol-copper complex leads to cuproptosis through

interaction with TCA cycle proteins.

Conclusion and Future Directions
Elesclomol sodium represents a novel class of anti-cancer agents with a sophisticated

mechanism of action centered on the induction of oxidative stress and cuproptosis through

copper iontophoresis. While the Phase III SYMMETRY trial did not meet its primary endpoint in

an unselected melanoma population, the subgroup analysis highlighting the importance of

baseline LDH levels suggests that elesclomol's efficacy is linked to the metabolic state of the

tumor. This finding opens avenues for biomarker-driven clinical trials in patient populations with

tumors exhibiting high mitochondrial respiration. Further research into the interplay between

elesclomol, copper metabolism, and tumor metabolic phenotypes will be crucial for unlocking

the full therapeutic potential of this intriguing compound. The resumption of clinical

development for elesclomol underscores the continued interest in its unique anti-cancer

properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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